Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4-(methylaminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-10-6-7-3-4-11-8(5-7)9(12)13-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
DXUBLVSBYHLFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Overview
A well-documented method to prepare aminopyridyl methyl esters involves first converting the corresponding pyridine-2-carboxylic acid methyl ester into an acyl chloride intermediate, which is then reacted with an appropriate aminopyridine derivative to form the target amide compound. This approach is favored for its relatively high yields, straightforward reaction conditions, and applicability to various substituted pyridines.
Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 6-(Methoxycarbonyl)pyridine-2-carboxylic acid (0.5 g, 2.0 mmol), thionyl chloride (0.5 mL), catalytic DMF (1 μL), reflux in dichloromethane under nitrogen, 1 hour | Conversion of methyl ester acid to acyl chloride intermediate |
| 2 | Acyl chloride dissolved in dichloromethane (40 mL), 2-amino-3-methylpyridine (1.567 g, 3.5 mmol), triethylamine (1.7 mL, 3.5 mmol), reflux 24 hours | Nucleophilic substitution by aminopyridine to form amide bond |
| 3 | Workup by washing with sodium bicarbonate, drying over MgSO4, solvent removal | Isolation of crude product |
| 4 | Purification by silica gel column chromatography (8:2 ethyl acetate:dichloromethane) | Obtaining pure methyl aminopyridyl carboxylate derivative |
Yields and Characterization
- Yields typically range from 70% to 88% depending on the methyl substitution position on the pyridine ring.
- Products are obtained as pale yellow powders.
- Characterization includes Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (1H and 13C NMR), and elemental analysis confirming structure and purity.
Reaction Scheme Summary
- The acyl chloride intermediate is generated from the methyl ester acid using thionyl chloride.
- The nucleophilic amine group of the aminopyridine attacks the acyl chloride carbonyl carbon, forming the amide linkage.
- Triethylamine acts as a base to neutralize HCl formed during the reaction.
This method is environmentally friendly and cost-effective, producing high yields of the target compound.
Reductive Amination of Pyridine-2-carboxaldehyde Derivatives
Overview
An alternative method involves reductive amination, where a pyridine-2-carboxaldehyde derivative is reacted with methylamine or methylaminomethyl intermediates in the presence of reducing agents such as sodium cyanoborohydride. This method is useful for introducing the methylamino substituent directly onto the pyridine ring.
Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyridine-2-carboxaldehyde derivative and methylamine in methanol | Formation of imine intermediate |
| 2 | Sodium cyanoborohydride (NaBH3CN) added as reducing agent, room temperature | Reduction of imine to secondary amine |
| 3 | Optional addition of tertiary amine base (e.g., 1,4-diazabicyclo[2.2.2]octane) to maintain basic medium | Enhances reaction efficiency |
| 4 | Workup includes aqueous extraction, drying, and purification | Isolation of methylaminomethyl pyridine derivative |
Notes
- The reaction medium is often rendered reductive and basic to favor selective reductive amination.
- Metal salts like iron(II) sulfate may be added to scavenge cyanide ions and suppress side reactions.
- This method allows for selective substitution at the 4-position of the pyridine ring when starting from appropriate aldehyde precursors.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|---|
| Acyl chloride intermediate + aminopyridine coupling | 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, thionyl chloride, aminopyridine, triethylamine | Reflux in dichloromethane, inert atmosphere, 24 h | High yield, simple purification, scalable | 70-88% | Well-characterized; suitable for various methyl-substituted isomers |
| Reductive amination | Pyridine-2-carboxaldehyde, methylamine, sodium cyanoborohydride, tertiary amine base | Room temperature, methanolic medium | Direct methylamino substitution, mild conditions | Moderate to good | Requires careful control of reductive conditions; metal salt additives improve selectivity |
Analytical Data and Characterization
- FT-IR Spectroscopy: Characteristic amide NH stretch around 3200-3300 cm⁻¹ and ester carbonyl stretch near 1700 cm⁻¹ confirm amide and ester functionalities.
- NMR Spectroscopy:
- 1H NMR shows signals for methyl groups (around 2.0-3.0 ppm), aromatic pyridine protons (6.5-8.5 ppm), and methylene protons adjacent to nitrogen.
- 13C NMR displays ester carbonyl carbons (~160-170 ppm), aromatic carbons, and methyl carbons.
- Elemental Analysis: Confirms molecular formula consistency with calculated values for C, H, N content.
- Melting Point: Typically recorded to assess purity; varies with substitution pattern.
The preparation of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is most reliably achieved via the acyl chloride intermediate route, involving conversion of the methyl pyridine-2-carboxylic acid derivative to the acyl chloride followed by nucleophilic substitution with an aminopyridine derivative. This method provides good yields and well-defined products suitable for further applications. Reductive amination of pyridine-2-carboxaldehyde derivatives offers an alternative pathway, especially when direct introduction of the methylamino group is desired.
These methods have been validated by extensive spectroscopic and elemental analyses, ensuring the structural integrity and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is an organic compound with the molecular formula . It consists of a pyridine ring with a methylamino group and a carboxylate ester. The presence of a methyl group attached to the nitrogen of the amino group gives it unique properties, making it useful in medicinal chemistry and organic synthesis.
Potential Applications
This compound has shown promise in antimicrobial and anticancer studies. Derivatives of pyridine-2-carboxylic acids have significant activity against Gram-positive and Gram-negative bacteria. Some studies suggest that it may interact with DNA, leading to applications in cancer therapy. It may also bind to specific enzymes or receptors involved in microbial resistance mechanisms.
Structural Similarity
This compound shares structural similarities with compounds such as:
- Methyl 4-Aminopyridine-2-carboxylate Molecular Formula: . Unique Feature: Lacks the additional methyl group on nitrogen.
- Methyl 5-amino-4-methylpyridine-2-carboxylate Molecular Formula: . Unique Feature: Different position of amino group on pyridine ring.
- Methyl 4-(acetamidomethyl)pyridine-2-carboxylate Molecular Formula: . Unique Feature: Contains an acetamido group instead of methylamino.
These related compounds exhibit varying biological activities and chemical properties, highlighting the uniqueness of this compound due to its specific substitution pattern.
Research Directions
Mechanism of Action
The mechanism of action of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Influencing signal transduction pathways.
Inhibiting or activating biochemical pathways: Affecting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with the target molecule, differing in substituents, ring systems, or functional groups:
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
The substituents significantly influence properties such as polarity, solubility, and stability:
Table 2: Physical Property Comparison
*Estimated based on structural similarity to ; †Calculated using fragment-based methods; ‡Predicted from functional groups.
- Polar Surface Area (PSA): The target compound’s PSA (~59.4 Ų) is lower than pyrimidine derivatives due to the absence of additional amino or thioether groups. For example, Ethyl 2-amino-6-methylpyrimidine-4-carboxylate has a higher PSA (~98.1 Ų) owing to its amino group .
- Lipophilicity (LogP): The methylaminomethyl group in the target compound increases hydrophilicity compared to Methyl 2-(methylthio)pyrimidine-4-carboxylate (LogP ~1.2), where the thioether group enhances lipophilicity .
Biological Activity
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a pyridine ring substituted with a methylamino group and a carboxylate ester, which contributes to its unique properties and potential applications in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may modulate the activity of various enzymes by binding to their active sites, influencing metabolic pathways.
- Receptor Binding : It potentially interacts with specific receptors involved in signal transduction, affecting cellular responses.
- Antimicrobial Action : Research indicates that derivatives of pyridine-2-carboxylic acids exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar properties.
Antimicrobial Activity
This compound has shown promise in antimicrobial studies. It has been evaluated against various bacterial strains, demonstrating notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 5.0 |
| HepG2 (liver) | 3.8 |
| HCT116 (colon) | 4.5 |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics in response to rising antibiotic resistance.
Case Study 2: Anticancer Properties
A separate investigation into the anticancer properties revealed that this compound induced significant cytotoxicity in MDA-MB-231 breast cancer cells. The mechanism was linked to the activation of apoptotic pathways, which was confirmed through flow cytometry assays and caspase activity measurements .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the pyridine ring can enhance or diminish its biological effects:
| Compound Variation | Effect on Activity |
|---|---|
| Substitution at position 3 with halogens | Increased anticancer potency |
| Replacement of methyl group with ethyl | Altered binding affinity to targets |
These findings underscore the importance of SAR studies in optimizing the biological activity of this compound for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
